![molecular formula C8H6ClNO2 B1314652 2-Chloro-5-methoxybenzo[d]oxazole CAS No. 49559-34-4](/img/structure/B1314652.png)
2-Chloro-5-methoxybenzo[d]oxazole
Overview
Description
2-Chloro-5-methoxybenzo[d]oxazole is a chemical compound with the molecular formula C8H6ClNO2 . It has an average mass of 183.592 Da and a monoisotopic mass of 183.008713 Da . It is also known by other names such as 5-Chlor-2-methoxy-1,3-benzoxazol, 5-Chloro-2-méthoxy-1,3-benzoxazole, and Benzoxazole, 5-chloro-2-methoxy- .
Synthesis Analysis
The synthesis of 2-Chloro-5-methoxybenzo[d]oxazole and similar compounds involves several steps. One common method for synthesizing oxazoles involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction sequence involves the generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxybenzo[d]oxazole consists of a benzene ring fused with an oxazole ring. The benzene ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position .Physical And Chemical Properties Analysis
2-Chloro-5-methoxybenzo[d]oxazole is a yellow to brown solid . It has a molecular weight of 183.59 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Activity
A study conducted by Kumar et al. (2013) explored the antimicrobial properties of 1,3,4-oxadiazole derivatives, including those containing the 5-chloro-2-methoxy benzohydrazide moiety. The compounds demonstrated significant activity against various bacterial and fungal strains, suggesting the potential use of 2-Chloro-5-methoxybenzo[d]oxazole in antimicrobial applications (Basavapatna N. Prasanna Kumar et al., 2013).
Synthesis of Fused Pyridine and Oxazole Polycyclic Systems
Research by Nicolaides et al. (1989) involved the synthesis of complex polycyclic systems, including oxazoles, from 10-(methoxyimino)phenanthren-9-one. The study's methodology and outcomes contribute to the understanding of complex chemical processes involving compounds like 2-Chloro-5-methoxybenzo[d]oxazole (D. N. Nlcolaides et al., 1989).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) investigated novel heterocyclic compounds derived from 2-Chloro-5-methoxybenzo[d]oxazole for their potential in inhibiting lipase and α-glucosidase. Their findings indicate promising applications in the treatment of metabolic disorders (O. Bekircan et al., 2015).
Cholinesterase Inhibitors
A study by Arfan et al. (2018) focused on developing cholinesterase inhibitors using 2-Chloro-5-methoxybenzo[d]oxazole derivatives. These compounds were identified as potential therapeutic agents for neurodegenerative diseases like Alzheimer's (M. Arfan et al., 2018).
Thermal Properties of Complexes
Research by Ferenc et al. (2003) and Bocian et al. (2002) examined the thermal properties of 5-chloro-2-methoxybenzoates complexes. These studies contribute to the understanding of the thermal behavior of compounds related to 2-Chloro-5-methoxybenzo[d]oxazole in various environments (W. Ferenc & B. Bocian, 2003), (B. Czajka et al., 2002).
Anticancer Activity
Romagnoli et al. (2008) synthesized and evaluated the anticancer activity of 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds, providing insights into the therapeutic potential of related compounds like 2-Chloro-5-methoxybenzo[d]oxazole (R. Romagnoli et al., 2008).
Safety and Hazards
The safety information available indicates that 2-Chloro-5-methoxybenzo[d]oxazole may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit weak cox-1 inhibitory activity , suggesting that 2-Chloro-5-methoxybenzo[d]oxazole may also interact with this enzyme.
Mode of Action
If it does indeed target COX-1, it may inhibit the enzyme’s activity, thereby reducing the production of prostaglandins and other compounds involved in inflammation and pain signaling .
Biochemical Pathways
If it acts as a COX-1 inhibitor, it would affect the arachidonic acid pathway, leading to decreased production of prostaglandins and other inflammatory mediators .
Result of Action
If it inhibits COX-1, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
properties
IUPAC Name |
2-chloro-5-methoxy-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRENVJPPZRBCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473730 | |
Record name | 2-Chloro-5-methoxybenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49559-34-4 | |
Record name | 2-Chloro-5-methoxybenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methoxy-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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